molecular formula C8H12N2O4 B13480085 Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13480085
M. Wt: 200.19 g/mol
InChI Key: PNWIDIADJJVYLL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1343736-94-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H12N2O4 and a molecular weight of 200.19 g/mol, this compound features the 1,2,4-oxadiazole scaffold, a privileged structure known for its bioisosteric properties . The 1,2,4-oxadiazole ring serves as a stable equivalent for ester and amide functional groups, which can enhance the metabolic stability of potential drug candidates . This specific derivative is part of a well-researched class of compounds explored for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial applications . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecules. The structure incorporates an ester group at the 3-position and a 2-methoxyethyl chain at the 5-position of the oxadiazole ring, providing two distinct sites for further chemical modification. The ester is a common handle for hydrolysis or amide coupling, while the ether chain can contribute to desired pharmacokinetic properties. Commercially available drugs such as the antiviral Pleconaril and the dystrophy treatment drug Ataluren contain the 1,2,4-oxadiazole pharmacophore, underscoring the therapeutic relevance of this chemical series . This product is provided with a guaranteed purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and note that this compound may be harmful if swallowed, and may cause skin and serious eye irritation .

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-3-13-8(11)7-9-6(14-10-7)4-5-12-2/h3-5H2,1-2H3

InChI Key

PNWIDIADJJVYLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-methoxyethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs or therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate and related compounds:

Compound Name Substituent at Position 5 Key Functional Groups Key Properties/Applications Reference(s)
This compound 2-Methoxyethyl Ether, ester Enhanced polarity; potential prodrug applications
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl Chloride, ester Reactive intermediate for nucleophilic substitutions; medicinal chemistry
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 4-Methoxyphenyl Aromatic, ether, ester Increased lipophilicity; antimicrobial activity
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl Alkyl, ester Simplicity; high stability
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate Trifluoromethyl CF₃, ester Electronegativity; metabolic stability

Physicochemical Properties

  • This contrasts with trifluoromethyl analogs, which exhibit high electronegativity but lower solubility in polar solvents .
  • Reactivity : The chloromethyl derivative () is highly reactive, enabling SN2 substitutions, whereas the methoxyethyl group offers stability due to the ether’s resistance to nucleophilic attack.

Biological Activity

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of antimicrobial, antiviral, and anticancer research. Understanding its biological activity and mechanisms of action is crucial for developing new pharmaceuticals.

Chemical Structure and Properties

The compound features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique chemical properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or bind to receptors, affecting metabolic pathways. Research indicates that it can inhibit the activity of certain enzymes involved in cellular processes related to cancer and inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits broad-spectrum activity against various bacterial strains.
Antiviral Demonstrates inhibitory effects on viral replication in cell cultures.
Anticancer Shows cytotoxic effects on cancer cell lines through various mechanisms.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of oxadiazoles, including this compound, exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess efficacy.
  • Anticancer Potential : In vitro studies using human cancer cell lines (e.g., HeLa and HCT-116) revealed that this compound induces apoptosis and inhibits cell proliferation. The mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of target proteins involved in cancer progression. This binding affinity correlates with its observed cytotoxic effects.

Comparative Analysis with Related Compounds

The following table compares this compound with other oxadiazole derivatives:

Compound Biological Activity Notable Features
This compoundAntimicrobial, antiviral, anticancerEnhanced solubility due to methoxyethyl group
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylateModerate anticancerLacks methoxyethyl group
5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylateAnticancer but less potentChlorine substituent affects activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. A common approach includes cyclization of hydrazide intermediates with activated esters under reflux conditions. For example, ethyl chloroformate can react with a substituted amidoxime precursor in ethanol or acetonitrile at 60–80°C. Solvent choice (e.g., DMF or acetonitrile) and catalysts like PCl₅ are critical for achieving yields >70% . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What safety precautions should be taken when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous oxadiazoles exhibit hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. How is the purity and structural integrity confirmed post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). Structural confirmation requires ¹H/¹³C NMR (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Advanced Research Questions

Q. How does the 2-methoxyethyl group influence reactivity and bioactivity compared to other substituents?

  • Methodological Answer : The 2-methoxyethyl group enhances solubility in polar solvents (e.g., logP reduction by ~0.5 vs. methyl groups) and may improve membrane permeability. SAR studies on similar oxadiazoles show that electron-donating groups like methoxyethyl increase antimicrobial potency by 2–4 fold against S. aureus compared to halogenated analogs. This is attributed to improved target binding (e.g., enzyme active sites) via hydrogen bonding .

Q. What strategies can mitigate low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields (<50%) often stem from incomplete cyclization. Optimize by:

  • Temperature control : Gradual heating (60°C → 80°C) prevents side reactions.
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Solvent polarity : Switch to DMF for better intermediate solubility.
    Post-reaction, quenching with ice-water improves precipitate recovery .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., E. coli strain differences) or compound purity. Standardize protocols:

  • Minimum Inhibitory Concentration (MIC) : Use CLSI guidelines with triplicate measurements.
  • Purity verification : Ensure >95% purity via HPLC before testing.
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) for cross-study comparison .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like DNA gyrase (PDB: 1KZN) identifies binding affinities (ΔG < −7 kcal/mol suggests strong inhibition). Pharmacophore modeling (e.g., 3D-QSAR) highlights critical moieties (e.g., oxadiazole ring for hydrogen bonding). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

Q. Can this compound serve as a precursor for more complex derivatives?

  • Methodological Answer : Yes. The ester group allows hydrolysis to carboxylic acid (using NaOH/EtOH), enabling amide coupling. The oxadiazole ring undergoes nucleophilic substitution (e.g., with amines at 80°C) to introduce functionalities like piperazine for enhanced CNS penetration. Thiadiazole-fused analogs show 3× higher anticancer activity in in vitro screens .

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